molecular formula C8H12N2O4 B8722117 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid CAS No. 67118-28-9

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid

Cat. No.: B8722117
CAS No.: 67118-28-9
M. Wt: 200.19 g/mol
InChI Key: GWWUDWHJJXUNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid is a chemical compound that belongs to the class of N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide. This compound is known for its potential biological activities, particularly in the field of neuroprotection and cognitive enhancement. It is structurally related to piracetam, a well-known nootropic drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid typically involves the reaction of 2-oxo-1-pyrrolidineacetamide with glycine. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters .

Industrial Production Methods

Industrial production of this compound often employs large-scale procedures similar to the laboratory methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the target compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid involves its interaction with gamma-aminobutyric acid (GABA) and AMPA receptors in the brain. It forms stable complexes with amino acid residues at the receptor binding sites, enhancing GABAergic and glutamatergic activities . This interaction is believed to contribute to its neuroprotective and cognitive-enhancing effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Oxopyrrolidin-1-yl)acetamido)acetic acid is unique due to its specific interaction with GABA and AMPA receptors, which may provide a more targeted neuroprotective effect compared to other similar compounds .

Properties

CAS No.

67118-28-9

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-[[2-(2-oxopyrrolidin-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C8H12N2O4/c11-6(9-4-8(13)14)5-10-3-1-2-7(10)12/h1-5H2,(H,9,11)(H,13,14)

InChI Key

GWWUDWHJJXUNKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.9 g (0.01 mole) of N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester (compound 1.b) above) are dissolved in 50 ml of acetic acid and hydrogenated in the presence of palladium supported on carbon (Pd/C) at ambient temperature, under a hydrogen pressure of 4 kg. The catalyst is filtered off, the filtrate is evaporated to dryness and the syrup obtained is triturated with anhydrous diethyl ether, a white powder being obtained: 2 g of N-(2-oxo-1-pyrrolidineacetyl)-glycine are thus isolated; M.P. 149°-150° C. Yield: 100% of theory.
Name
N-(2-oxo-1-pyrrolidineacetyl)-glycine benzyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
compound 1.b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.